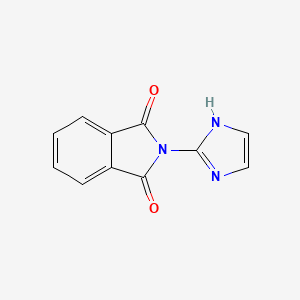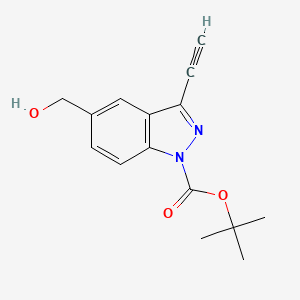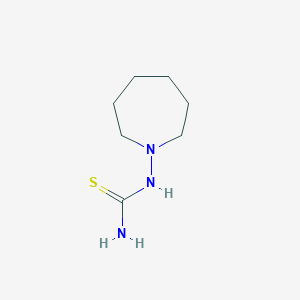
(2R,4R)-4-(naphthalen-2-ylmethyl)glutamicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4R)-4-(naphthalen-2-ylmethyl)glutamic acid is a chiral compound that features a naphthalene ring attached to the glutamic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-(naphthalen-2-ylmethyl)glutamic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as naphthalene and glutamic acid.
Formation of Naphthalen-2-ylmethyl Intermediate: The naphthalene ring is functionalized to introduce a methyl group at the 2-position, forming naphthalen-2-ylmethyl.
Coupling Reaction: The naphthalen-2-ylmethyl intermediate is then coupled with the glutamic acid backbone using a suitable coupling reagent, such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), under mild reaction conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain (2R,4R)-4-(naphthalen-2-ylmethyl)glutamic acid in high purity.
Industrial Production Methods
Industrial production methods for (2R,4R)-4-(naphthalen-2-ylmethyl)glutamic acid may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
化学反应分析
Types of Reactions
(2R,4R)-4-(naphthalen-2-ylmethyl)glutamic acid can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the naphthalene ring or the glutamic acid backbone.
Substitution: The compound can undergo substitution reactions to introduce different substituents on the naphthalene ring or the glutamic acid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the naphthalene ring may yield naphthol derivatives, while reduction of the glutamic acid backbone may produce amino alcohols.
科学研究应用
(2R,4R)-4-(naphthalen-2-ylmethyl)glutamic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and potential biological activity.
Materials Science: It is explored for use in the development of novel materials, such as polymers and nanomaterials, due to its ability to form stable complexes.
Biological Studies: The compound is used in biological studies to investigate its interactions with proteins and enzymes, providing insights into its mechanism of action.
Industrial Applications:
作用机制
The mechanism of action of (2R,4R)-4-(naphthalen-2-ylmethyl)glutamic acid involves its interaction with specific molecular targets and pathways. The naphthalene ring may interact with hydrophobic pockets in proteins, while the glutamic acid backbone can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
(2S,4S)-4-(naphthalen-2-ylmethyl)glutamic acid: The enantiomer of the compound, which may have different biological activity and properties.
4-(naphthalen-2-ylmethyl)glutamic acid: A similar compound without the chiral centers, which may have different reactivity and applications.
Uniqueness
(2R,4R)-4-(naphthalen-2-ylmethyl)glutamic acid is unique due to its specific stereochemistry, which can influence its interactions with biological targets and its overall reactivity. The presence of the naphthalene ring also imparts distinct chemical properties, making it a valuable compound for various research applications.
属性
分子式 |
C16H17NO4 |
|---|---|
分子量 |
287.31 g/mol |
IUPAC 名称 |
2-amino-4-(naphthalen-2-ylmethyl)pentanedioic acid |
InChI |
InChI=1S/C16H17NO4/c17-14(16(20)21)9-13(15(18)19)8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7,13-14H,8-9,17H2,(H,18,19)(H,20,21) |
InChI 键 |
YDWIUFASTTZKNI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(CC(C(=O)O)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoyl]-5-prop-2-enylpyrrolidine-2-carboxylate](/img/structure/B13887595.png)

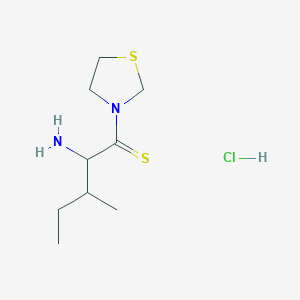


![1-[(4-Bromophenyl)methyl]-4,6-dimethyl-5-nitro-2,3-dihydroindole](/img/structure/B13887626.png)
![Ethyl 3-fluoro-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate](/img/structure/B13887631.png)
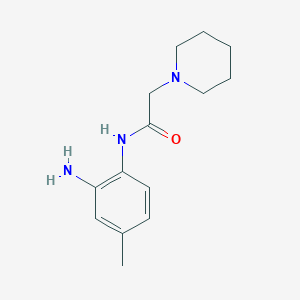
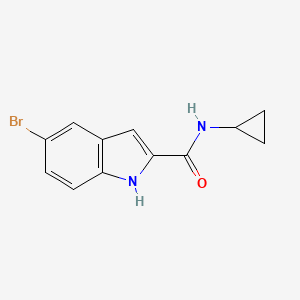
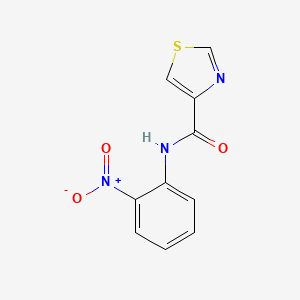
![4-bromo-7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13887646.png)
